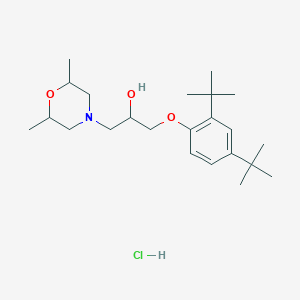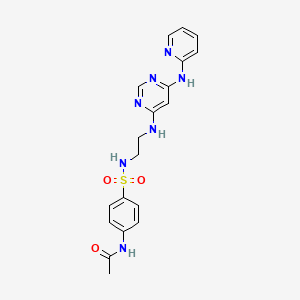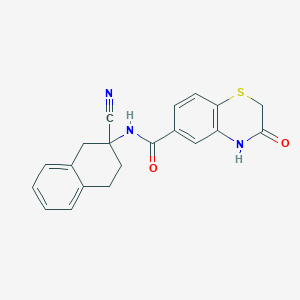![molecular formula C22H18N4O4S B2615915 N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 714283-06-4](/img/structure/B2615915.png)
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide” is a chemical compound. The molecular formula of this compound is C23H20N4O4S .
Physical And Chemical Properties Analysis
The molar mass of “N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide” is 448.49 . Other physical and chemical properties such as melting point, solubility, and crystalline structure are not available in the resources.Scientific Research Applications
Synthesis and Characterization
A key application area of such compounds involves their synthesis and characterization, which serves as a foundation for understanding their properties and potential uses. Research by Sunil Kumar et al. (2019) discusses the synthesis and characterization of quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides, highlighting their structural properties and potential for biological applications. These compounds were tested for antiproliferative activity against breast cancer cell lines, with some showing promising potency, demonstrating the relevance of such sulfonamide derivatives in cancer research (Sunil Kumar et al., 2019).
Anticancer Activity
The anticancer potential of sulfonamide derivatives is a significant area of application. Research by M. Jeleń et al. (2013) on 6-[3-(p-Tolylsulfonylamino)propyl]diquinothiazine1 revealed promising anticancer activity against a renal cancer cell line, emphasizing the potential of sulfonamide compounds in developing new anticancer therapies (Jeleń et al., 2013).
Asymmetric Synthesis
Another application is in asymmetric synthesis, where such compounds are used as ligands in catalytic reactions. Imamoto et al. (2012) prepared enantiomers of phosphine ligands, demonstrating their effectiveness in the asymmetric hydrogenation of alkenes, a process critical for producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Pro-Apoptotic Effects
Compounds bearing sulfonamide fragments have been studied for their pro-apoptotic effects in cancer cells. Research by Cumaoğlu et al. (2015) on new sulfonamide derivatives showed their ability to reduce cell proliferation and induce apoptosis in various cancer cell lines, which is crucial for developing targeted cancer therapies (Cumaoğlu et al., 2015).
Antimicrobial Activity
The synthesis of novel quinazoline sulfonamide derivatives has also been linked to potential antimicrobial applications. Kumar et al. (2018) synthesized quinazolin-4-yl-aminobenzenesulfonamide derivatives and evaluated their antimicrobial activity, showing moderate to excellent activity against various bacterial and fungal strains (Kumar et al., 2018).
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-14-5-4-6-16(11-14)31(27,28)26-22-21(24-17-7-2-3-8-18(17)25-22)23-15-9-10-19-20(12-15)30-13-29-19/h2-12H,13H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMZXYAGRBBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2615833.png)
![N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide](/img/structure/B2615835.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2615838.png)
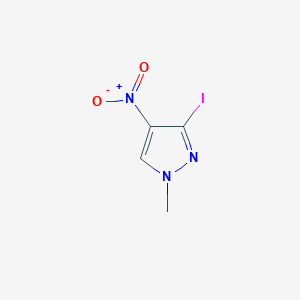
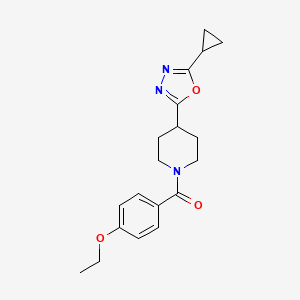
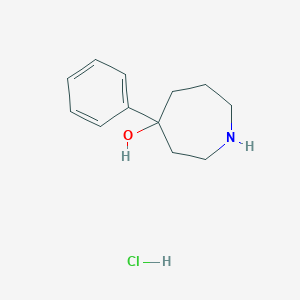
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2615842.png)
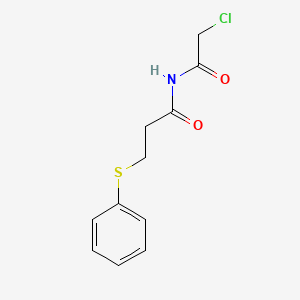
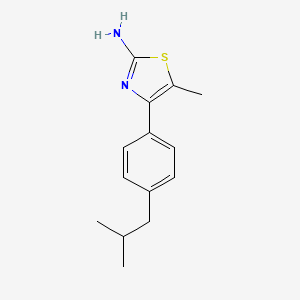
![5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2615845.png)
